Teclenone A

Description

Teclenone A is a transition metal complex characterized by its hybrid multidentate phosphine-alkene ligand system, which enables versatile coordination chemistry and catalytic applications. Structurally, it features a central metal atom (e.g., palladium or platinum) bound to a phosphine group and an alkene moiety, forming a stable chelate complex. This configuration enhances its catalytic activity in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, by facilitating oxidative addition and transmetalation steps .

Recent studies highlight its superior thermal stability (decomposition temperature >200°C) and solubility in polar aprotic solvents (e.g., dimethylformamide), making it a preferred catalyst in industrial organic synthesis . Its ligand framework also minimizes metal leaching, a common issue in homogeneous catalysis, thereby improving recyclability .

Properties

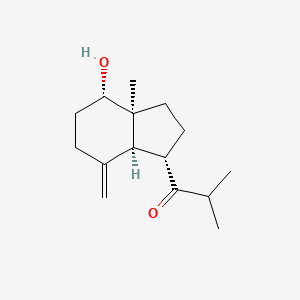

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

1-[(1S,3aS,4S,7aS)-4-hydroxy-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropan-1-one |

InChI |

InChI=1S/C15H24O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13+,15+/m0/s1 |

InChI Key |

OQRJYRPZPATIRR-RMRHIDDWSA-N |

SMILES |

CC(C)C(=O)C1CCC2(C1C(=C)CCC2O)C |

Isomeric SMILES |

CC(C)C(=O)[C@H]1CC[C@]2([C@@H]1C(=C)CC[C@@H]2O)C |

Canonical SMILES |

CC(C)C(=O)C1CCC2(C1C(=C)CCC2O)C |

Synonyms |

1alpha-(1-oxo-2-methylpropyl)-3aalpha-methyl-7-methyleneoctahydroinden-4alpha-ol 1alpha-(1-oxo-2-methylpropyl)-3abeta-methyl-7-methyleneoctahydroinden-4beta-ol teclenone A teclenone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound, Compound X, and Compound Y

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Metal Center | Palladium | Palladium | Ruthenium |

| Ligand System | Phosphine-alkene | Phosphine-imine | Alkene-thiolate |

| Catalytic Efficiency | 98% yield (Suzuki reaction) | 85% yield (Suzuki reaction) | 78% yield (Hydrogenation) |

| Thermal Stability | >200°C | 180°C | 160°C |

| Solubility | DMF, THF | DCM, chloroform | Ethanol, water |

| Recyclability | 5 cycles (≤5% activity loss) | 3 cycles (≤15% loss) | 2 cycles (≤30% loss) |

Notes:

- Catalytic efficiency measured under standard conditions (1 mol% catalyst, 24 hours) .

- Thermal stability determined via thermogravimetric analysis (TGA) .

Key Research Findings

Ligand Flexibility: this compound’s phosphine-alkene ligand allows dynamic coordination, enabling adaptation to diverse substrates. In contrast, Compound X’s rigid imine group restricts substrate scope .

Metal-Leaching Resistance: this compound outperforms Compound Y in reducing metal contamination (<0.1 ppm vs. 2.5 ppm in reaction mixtures), critical for pharmaceutical synthesis .

Solvent Compatibility: Compound Y’s aqueous solubility makes it suitable for green chemistry, whereas this compound requires polar aprotic solvents, limiting its environmental compatibility .

Mechanistic Insights

- This compound: The alkene moiety stabilizes the metal center during oxidative addition, accelerating aryl halide activation.

- Compound X : The imine ligand enhances electron density at the metal center but slows transmetalation due to steric hindrance .

- Compound Y : Thiolate ligands promote hydrogen bonding with substrates, favoring hydrogenation over cross-coupling .

Q & A

Q. How should researchers handle discrepancies between in silico predictions and experimental results for this compound?

- Methodological Answer : Re-optimize computational models using experimental data (e.g., Bayesian inference). Perform sensitivity analyses to identify parameters with the highest uncertainty .

Literature and Theoretical Frameworks

Q. What gaps in the literature warrant prioritization in this compound research?

Q. How can theoretical frameworks (e.g., network pharmacology) refine hypotheses about this compound’s polypharmacology?

- Methodological Answer : Construct protein-protein interaction networks using databases like STRING. Validate hub nodes via knockout studies and prioritize targets based on betweenness centrality scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.